1-(4-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound characterized by the presence of a fluorine atom on the pyridine ring and a cyclopropane ring attached to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 4-fluoropyridine with a cyclopropane precursor under specific conditions. The reaction conditions often involve the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the nitrile group or reduce the pyridine ring.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
1-(4-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
- 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
- 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile
- 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
Comparison: 1-(4-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is unique due to the position of the fluorine atom on the pyridine ring. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. For example, the electronic effects of the fluorine atom can influence the compound’s nucleophilicity and electrophilicity, making it more or less reactive in certain reactions compared to its isomers.
Properties
Molecular Formula |
C9H7FN2 |
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Molecular Weight |
162.16 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H7FN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3H2 |
InChI Key |
JOZGWDVGMDWUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NC=CC(=C2)F |
Origin of Product |
United States |
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